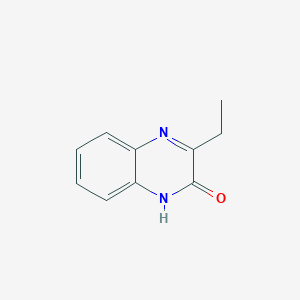

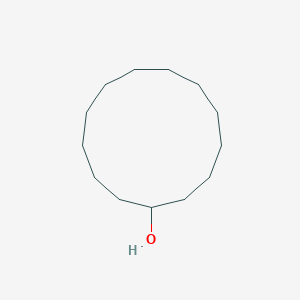

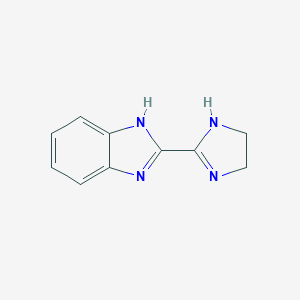

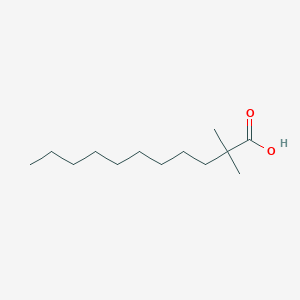

![molecular formula C20H14O2 B077430 Benz[a]anthracene-8-acetic acid CAS No. 13728-58-0](/img/structure/B77430.png)

Benz[a]anthracene-8-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benz[a]anthracene-8-acetic acid, also known as BAA, is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a potent carcinogen and mutagen, which means that it has the ability to cause cancer and genetic mutations in living organisms. BAA has been extensively studied for its chemical properties, synthesis methods, and biological effects. In

Mechanism of Action

Benz[a]anthracene-8-acetic acid exerts its carcinogenic and mutagenic effects through a complex mechanism that involves the formation of DNA adducts. This compound can be metabolized by enzymes in the body to form reactive intermediates, such as epoxides and diol epoxides, which can bind covalently to DNA and cause mutations. The DNA adducts formed by this compound can interfere with DNA replication and repair, leading to genetic instability and cancer.

Biochemical and physiological effects:

This compound has been shown to affect various biochemical and physiological processes in living organisms. It can induce oxidative stress, inflammation, and apoptosis in cells. This compound can also alter gene expression and protein synthesis, leading to changes in cell signaling and metabolism. This compound has been linked to various health effects in humans, such as lung cancer, skin cancer, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

Benz[a]anthracene-8-acetic acid has several advantages as a model compound for scientific research. It is a well-characterized and widely available compound that can be synthesized in large quantities. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is a potent carcinogen and mutagen, which means that it poses a health risk to researchers working with it. This compound also has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Benz[a]anthracene-8-acetic acid. One area of interest is the identification of new biomarkers for this compound exposure and toxicity. Biomarkers can provide early warning signs of this compound-induced health effects and help to guide prevention and treatment strategies. Another area of research is the development of new methods for detecting and quantifying this compound in environmental and biological samples. This can help to better understand the sources and pathways of this compound exposure and its health effects. Additionally, there is a need for more research on the mechanisms of this compound-induced carcinogenesis and mutagenesis, and the development of new strategies for preventing and treating this compound-induced diseases.

In conclusion, this compound is a potent carcinogen and mutagen that has been extensively studied for its chemical properties, synthesis methods, and biological effects. This compound has many scientific research applications, including the study of carcinogenesis, metabolism, and bioactivation of PAHs. This compound exerts its effects through the formation of DNA adducts, which can lead to genetic instability and cancer. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound, including the identification of new biomarkers, development of new detection methods, and understanding the mechanisms of this compound-induced diseases.

Synthesis Methods

Benz[a]anthracene-8-acetic acid can be synthesized through a multi-step process that involves the condensation of naphthalene and benzene, followed by oxidation and acetylation reactions. The synthesis of this compound is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and catalyst concentration. The purity and yield of this compound can be affected by various factors, such as the quality of starting materials, reaction time, and solvent choice.

Scientific Research Applications

Benz[a]anthracene-8-acetic acid has been widely used in scientific research as a model compound to study the carcinogenic and mutagenic properties of PAHs. It has been shown to induce tumors in various animal models, including mice, rats, and fish. This compound is also used as a probe to study the metabolism and bioactivation of PAHs in living organisms. This compound can be labeled with radioactive isotopes, such as carbon-14 or tritium, to track its fate in the body and identify its metabolites.

Properties

| 13728-58-0 | |

Molecular Formula |

C20H14O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

2-benzo[a]anthracen-8-ylacetic acid |

InChI |

InChI=1S/C20H14O2/c21-20(22)12-15-6-3-5-14-11-19-16(10-18(14)15)9-8-13-4-1-2-7-17(13)19/h1-11H,12H2,(H,21,22) |

InChI Key |

YVOAZNOUAGAOMB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CC(=O)O |

| 13728-58-0 | |

synonyms |

Benz[a]anthracene-8-acetic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

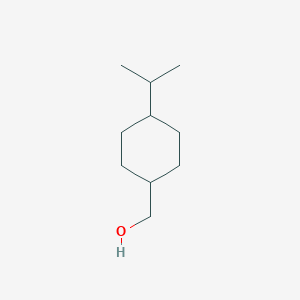

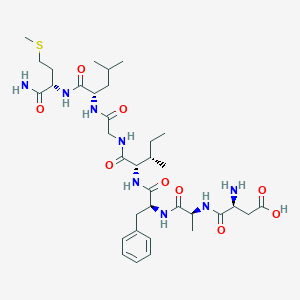

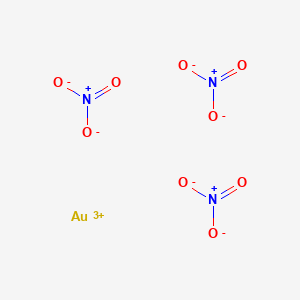

![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)